molecular formula C17H18BrN3O2 B2916355 N-[(4-bromophenyl)methyl]-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide CAS No. 2097859-63-5

N-[(4-bromophenyl)methyl]-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide

Cat. No.: B2916355
CAS No.: 2097859-63-5
M. Wt: 376.254
InChI Key: CQAJKFIGTWMDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Bromophenyl)methyl]-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide (CAS 2097859-63-5) is a small molecule research compound with a molecular formula of C 17 H 18 BrN 3 O 2 and a molecular weight of 376.25 g/mol . This chemical features a bromophenyl group linked to a propanamide chain and a 3-cyclopropyl-6-oxo-1,6-dihydropyridazine moiety, a scaffold known to be of significant interest in medicinal chemistry and drug discovery . Compounds containing the dihydropyridazinone core, such as this one, are frequently investigated for their potential biological activities and are valuable tools in pharmaceutical research and development . The presence of both hydrogen bond donor and acceptor sites (1 and 3, respectively) contributes to its molecular interactions . With a calculated LogP (XLogP3) of 2.2 and a topological polar surface area of 61.8 Ų, this compound possesses physicochemical properties that make it a candidate for probing structure-activity relationships (SAR) and optimizing lead compounds in drug discovery programs . It is supplied for laboratory and research applications. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2/c1-11(17(23)19-10-12-2-6-14(18)7-3-12)21-16(22)9-8-15(20-21)13-4-5-13/h2-3,6-9,11,13H,4-5,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAJKFIGTWMDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)Br)N2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide typically involves multiple steps, including the formation of the bromophenyl and cyclopropyl groups, followed by their coupling with the dihydropyridazinone moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(4-bromophenyl)methyl]-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide is a complex organic compound that is gaining interest in medicinal chemistry and drug development. It has a molecular weight of approximately 325.21 g/mol and the molecular formula C17H18BrN3O2 . The compound features a brominated aromatic ring, a cyclopropyl group, and a pyridazinone moiety.

Potential Applications

  • Medicinal Chemistry and Drug Development this compound is being explored for its potential biological activities and use in drug development. Its unique structure allows it to interact with specific biological targets, making it a candidate for anti-inflammatory or analgesic agents. It can also undergo various chemical transformations, making it a versatile scaffold for new therapeutic agents.
  • Enzyme and Receptor Inhibition The compound has been studied as a potential inhibitor of specific enzymes and receptors involved in various biological pathways. The brominated phenyl group may enhance its interaction with biological targets, contributing to its therapeutic efficacy.
  • Anti-inflammatory and Analgesic Properties Preliminary studies suggest that this compound may have anti-inflammatory and analgesic properties. Further research is needed to fully understand its pharmacological profile.
  • Interaction Studies Interaction studies are performed to understand how this compound interacts with biological targets. Preliminary data suggests that this compound may interact with proteins involved in inflammatory pathways, but the detailed mechanisms are not yet fully characterized.

Structural Features and Comparisons

This compound has a combination of a brominated aromatic ring, cyclopropyl group, and pyridazinone moiety. This unique combination gives it distinct chemical and biological properties compared to similar compounds.

Structural Comparison Table

Compound NameStructural FeaturesUnique Aspects
N-(2-chloro-4-methylphenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamideChlorine instead of bromineVariation in halogen may affect biological activity
N-(4-methylphenyl)-2-(3-cyclopropyl-6-thioxo-pyridazinone)Thioxo instead of oxoPotentially different reactivity and biological properties
N-(2-bromo-4-methylphenyl)-2-(3-cyclopropylpyridazine)Lacks acetamide functionalitySimpler structure may lead to different interaction profiles

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core: The pyridazinone in the target compound (6-membered ring with two adjacent nitrogen atoms) contrasts with the benzofuran (oxygen-containing fused ring) in tasimelteon and the pyrimidinone (6-membered ring with two non-adjacent nitrogen atoms) in the compound from . These differences influence electronic properties and hydrogen-bonding capabilities.

Substituent Effects: The 4-bromophenylmethyl group in the target compound enhances hydrophobicity compared to tasimelteon’s dihydrobenzofuran-cyclopropyl system.

Molecular Weight and Bioavailability: The target compound (403.25 g/mol) is larger than tasimelteon (245.32 g/mol), which may reduce membrane permeability. However, its bromophenyl group could improve lipid solubility relative to the pyrimidinone derivative (442.31 g/mol) .

Crystallographic and Computational Insights

  • Crystal Packing: The pyrimidinone derivative () crystallizes in a triclinic system (space group P1) with significant anisotropic displacement parameters, suggesting dynamic molecular packing . Comparable data for the target compound are unavailable, but tools like SHELXL (for refinement) and ORTEP (for visualization) are standard for such analyses .
  • Conformational Analysis : Cyclopropane rings (present in the target compound and tasimelteon) impose V-shaped geometries, which may optimize binding to planar active sites in proteins.

Pharmacological Implications

  • Tasimelteon : Binds selectively to melatonin receptors (MT₁/MT₂), leveraging its benzofuran-cyclopropyl motif for receptor specificity .
  • Target Compound: The pyridazinone core may interact with kinases or proteases due to its resemblance to ATP-binding motifs. The bromophenyl group could enhance π-π stacking with aromatic residues in enzyme pockets.

Biological Activity

N-[(4-bromophenyl)methyl]-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C16H18BrN3O\text{C}_{16}\text{H}_{18}\text{Br}\text{N}_{3}\text{O}

This structure features a bromophenyl group, a cyclopropyl moiety, and a pyridazinone core, which are significant for its biological activity.

PropertyValue
Molecular FormulaC16H18BrN3O
Molecular Weight364.24 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot available

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives with similar structures showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the bromophenyl group is believed to enhance the compound's lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyridazinone derivatives. For instance, compounds with structural similarities were tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies revealed that certain analogs exhibited IC50 values lower than standard chemotherapeutics like doxorubicin . The SAR analysis suggested that substitutions on the phenyl ring significantly influenced cytotoxicity.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects. In vitro studies indicated that similar compounds could inhibit neuronal apoptosis induced by oxidative stress. This property is crucial for developing treatments for neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

In a comparative study, N-[4-bromophenyl)methyl]-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide was evaluated alongside known antibiotics against Staphylococcus aureus and Escherichia coli. The compound demonstrated comparable efficacy to norfloxacin, highlighting its potential as an alternative antimicrobial agent .

Study 2: Anticancer Activity

A recent study assessed the anticancer properties of a series of pyridazinone derivatives in vitro. The results showed that specific substitutions on the phenyl ring led to enhanced activity against MCF-7 cells. Notably, one derivative achieved an IC50 value of 5 µM, indicating potent anticancer activity.

Q & A

Q. Table 1: Representative Synthesis Conditions

MethodReactants/CatalystsSolventTemperature/TimeYieldReference
Microwave-assistedGlacial acetic acidEthanol373 K, 18 min85%
Palladium catalysisFormic acid derivativesToluene393 K, 24 h60-75%
Claisen–SchmidtAldehyde + ketoneMethanolReflux, 12 h70%

Basic: How is the crystal structure determined, and what key structural features are observed?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For a structurally similar bromophenyl-pyrimidine compound, SCXRD revealed:

  • Planar rings : Pyrimidine (ring A) and phenyl (rings B/C) with dihedral angles of 80.87° (A/B) and 15.99° (A/C) .
  • Non-covalent interactions :
    • N–H⋯O and O–H⋯N hydrogen bonds (e.g., N2–H2⋯O2, 2.88 Å).
    • π-π stacking between pyrimidine and phenyl rings (centroid-centroid distance: 3.776 Å) .
  • Bond parameters : C–C bond lengths averaged 1.39 Å, with deviations <0.01 Å from ideal values .

Advanced: How can researchers address disorder in crystallographic data?

Answer:
Disordered atoms (e.g., methyl or hydroxyl groups) are refined using occupancy ratios. For example, in a related structure, C21 and its H atoms were split into two positions with occupancies of 0.522(13) and 0.478(13). Constraints include:

  • Geometric restraints : Fixing bond lengths/angles to idealized values.
  • Thermal parameters : Assigning Uiso(H)=1.5Ueq(C/O)U_{\text{iso}}(H) = 1.5U_{\text{eq}}(C/O) for methyl/OH groups and 1.2Ueq1.2U_{\text{eq}} for others . Computational tools like SHELXL or OLEX2 are used for refinement .

Advanced: What experimental approaches analyze non-covalent interactions stabilizing the structure?

Answer:

  • Hydrogen bonding : Measure donor-acceptor distances (e.g., 2.8–3.0 Å for N–H⋯O) and angles (>120°) using SCXRD .
  • π-π interactions : Calculate centroid distances (3.5–4.0 Å) and offset angles (0–30°) via software like Mercury .
  • DFT calculations : Quantify interaction energies (e.g., AIM analysis) to distinguish weak vs. strong contributions .

Q. Table 2: Key Interaction Metrics

Interaction TypeMetricObserved ValueReference
N–H⋯ODistance (Å)2.88
π-π stackingCentroid distance (Å)3.776
Dihedral angle (A/B)Angle (°)80.87

Basic: What spectroscopic techniques characterize this compound?

Answer:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify substituents (e.g., cyclopropyl CH2_2 at δ 0.8–1.2 ppm, pyridazinone C=O at δ 165–170 ppm) .
  • IR : Stretching vibrations for amide (1650–1680 cm1^{-1}) and ketone (1700–1750 cm1^{-1}) groups .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ for C21_{21}H20_{20}BrN3_3O3_3: calc. 450.07, obs. 450.08) .

Advanced: How to resolve contradictions in bond angle data across studies?

Answer:
Contradictions arise from crystallographic resolution or temperature effects. Strategies include:

  • Comparative analysis : Cross-check bond angles (e.g., C15–C16–C17 = 120.8° in vs. 119.9° in similar derivatives) .
  • High-resolution data : Use synchrotron radiation (≤0.8 Å resolution) to minimize errors .
  • Statistical validation : Apply Hirshfeld surface analysis to assess packing effects on bond geometry .

Basic: What purification techniques are effective post-synthesis?

Answer:

  • Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals (e.g., 551–553 K melting point) .
  • Column chromatography : Silica gel (hexane/ethyl acetate gradient) separates regioisomers .
  • HPLC : Reverse-phase C18 columns resolve polar impurities (acetonitrile/water mobile phase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.